molecular formula C18H17N3O2S2 B2835323 Methyl 4-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]benzoate CAS No. 384351-06-8

Methyl 4-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]benzoate

Cat. No.: B2835323
CAS No.: 384351-06-8
M. Wt: 371.47
InChI Key: MPDOJXMFQUMKTQ-UHFFFAOYSA-N
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Description

Methyl 4-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]benzoate is a tricyclic heterocyclic compound featuring a benzoate ester core linked to a sulfur-containing tricyclic system. The structure includes a 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-tetraene scaffold with a 12-amino substituent and a sulfanyl-methyl bridge to the benzoate group.

Properties

IUPAC Name

methyl 4-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-23-17(22)11-7-5-10(6-8-11)9-24-18-20-15(19)14-12-3-2-4-13(12)25-16(14)21-18/h5-8H,2-4,9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDOJXMFQUMKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC(=C3C4=C(CCC4)SC3=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[({12-amino-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-10-yl}sulfanyl)methyl]benzoate is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical attributes:

  • Molecular Formula : C₁₁H₁₂N₂OS
  • Molecular Weight : 220.29 g/mol
  • CAS Number : 19819-15-9

The structure features a thia-diazatricyclo framework that is significant for its biological interactions.

Antihistaminic Activity

The compound may also exhibit antihistaminic properties based on its interaction with histamine receptors. Histamine plays a crucial role in allergic responses and inflammation. Compounds that modulate histamine receptor activity can alleviate symptoms associated with allergic rhinitis and other inflammatory conditions . The mechanism involves the inhibition of histamine release from mast cells and the modulation of immune cell activity.

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of thiazole derivatives, compounds similar to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting effective bactericidal activity.

Study 2: Histamine Receptor Modulation

Another study focused on the modulation of histamine receptors by thiazine derivatives demonstrated that these compounds could significantly reduce IL-4 production in T-helper cells, indicating a potential role in managing allergic inflammation . The findings support the hypothesis that this compound might similarly influence immune responses through histamine receptor pathways.

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacteria.
  • Histamine Receptor Antagonism : The compound may block H1 and H4 receptors, reducing allergic responses.
  • Modulation of Cytokine Production : By influencing cytokine profiles in immune cells, it may help manage inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoate Esters and Heterocyclic Systems

The following compounds share structural motifs with the target molecule, including benzoate esters, sulfur/nitrogen-containing heterocycles, and diverse substituents:

Compound Name Core Structure Key Substituents Synthesis Yield/Purity Notable Properties References
Target Compound Tricyclic 7-thia-9,11-diazatricyclo framework 12-Amino group, sulfanyl-methyl bridge Not explicitly reported Hypothesized bioactivity due to amino and sulfur motifs
Methyl 4-[2-(2,4-Diaminopyrido[2,3-d]pyrimidin-5-yl)ethyl]benzoate (12) Pyrido[2,3-d]pyrimidine 2,4-Diamino group, ethyl linker 54% yield Potential DNA-intercalating properties due to diaminopyrido-pyrimidine
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Quinoline-piperazine Phenylquinoline-carbonyl Not explicitly reported Structural flexibility for receptor binding (e.g., kinase inhibition)
Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate Pyrazole 5-Amino-3-methylpyrazole Not explicitly reported Forms 1D hydrogen-bonded supramolecular structures
10-Ethyl-12-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-tetraene Tricyclic 7-thia-9,11-diazatricyclo framework Ethyl, thiazole-methylsulfanyl Not explicitly reported Enhanced solubility due to thiazole moiety
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-trien-12-one Tricyclic 7-thia-9,11-diazatricyclo framework 4-Methoxyphenyl, sulfanyl Not explicitly reported Electron-donating methoxy group may alter reactivity
Key Observations:
  • Amino vs. Methoxy Substituents: The target compound’s 12-amino group (electron-donating) contrasts with the methoxy group in ’s analog. Amino groups may enhance hydrogen bonding and solubility, whereas methoxy groups could improve metabolic stability .
  • Sulfur Motifs : The sulfanyl-methyl bridge in the target compound is analogous to thiazole-linked sulfanyl groups in . Sulfur atoms contribute to π-π stacking interactions and metal coordination, relevant in drug design .
  • Synthesis Challenges : Compounds like 12 (54% yield) highlight the difficulty of achieving high purity in multi-step syntheses involving guanidine reactions, compared to simpler esterifications (e.g., 94% yield for 10 ) .

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